molecular formula C20H15FN2OS B2803268 3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207051-44-2

3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2803268
CAS No.: 1207051-44-2
M. Wt: 350.41
InChI Key: BTCNMUGJBUZKOZ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research by Kahveci et al. (2020) on thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a closely related class, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as higher antifungal activity against Candida fungus species compared to fluconazole. This suggests potential applications in developing new antimicrobial agents (Kahveci et al., 2020).

Antitumor Activity

A study by Hafez and El-Gazzar (2017) highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives with marked anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. These findings imply the compound's potential for cancer therapy research (Hafez & El-Gazzar, 2017).

ROCK Inhibitors

Miao et al. (2020) discovered thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors, which are important for developing treatments for conditions associated with ROCK enzyme activity, including cardiovascular diseases and certain types of cancer (Miao et al., 2020).

Anti-inflammatory and Antinociceptive Activities

Alam et al. (2010) synthesized thiazolo [3,2-a] pyrimidine derivatives, indicating significant anti-inflammatory and antinociceptive activities. This research points to the potential use of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in the development of new anti-inflammatory and pain management drugs (Alam et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition is achieved through ATP competition, as the compound has been found to display activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This is because Cyt-bd is involved in the electron transport chain, a crucial component of cellular respiration. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion .

Pharmacokinetics

The compound’s significant antimycobacterial activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is a significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . This suggests that the compound could potentially be developed as an antitubercular agent .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s potency can vary depending on the strain of Mycobacterium tuberculosis. It has been observed that all derivatives were much less potent against M. tuberculosis H37Rv compared to N0145 . This variation may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNMUGJBUZKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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